2,4-Dibromo-5-fluorothioanisole

Beschreibung

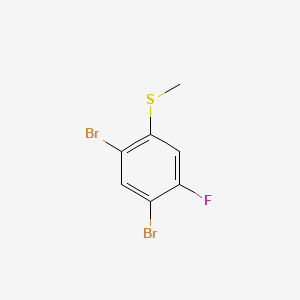

2,4-Dibromo-5-fluorothioanisole (CAS 1314987-31-9) is a halogenated aromatic compound with the molecular formula C₇H₅Br₂FS and a molecular weight of 289.98 g/mol. Its structure features bromine atoms at the 2- and 4-positions, a fluorine atom at the 5-position, and a methylsulfanyl (SMe) group at the 1-position (Figure 1). This substitution pattern confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals .

Key properties include a purity of 98% (as reported by Combi-Blocks) and a thioanisole group, which distinguishes it from methoxy (OMe)-containing analogs. The sulfur atom in the thioanisole group is less electronegative than oxygen, altering the compound’s reactivity in electrophilic substitution and cross-coupling reactions .

Eigenschaften

IUPAC Name |

1,5-dibromo-2-fluoro-4-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FS/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHNQTHLIOVXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C(=C1)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716637 | |

| Record name | 1,5-Dibromo-2-fluoro-4-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-31-9 | |

| Record name | Benzene, 1,5-dibromo-2-fluoro-4-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dibromo-2-fluoro-4-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-fluorothioanisole typically involves the bromination and fluorination of thioanisole derivatives. One common method includes the reaction of 2,4-dibromophenol with 5-fluoroanisole in the presence of a catalyst. The reaction conditions often involve the use of solvents like dichloromethane or chloroform and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of 2,4-Dibromo-5-fluorothioanisole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified using recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dibromo-5-fluorothioanisole undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution (S_NAr): The deactivated aromatic ring can undergo nucleophilic substitution under harsh conditions.

Metal-Halogen Exchange: The bromine atoms can be replaced by other halides or organometallic reagents.

Debromination: Under strong reducing conditions, the C-Br bonds can be cleaved to remove the bromine atoms.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Requires strong nucleophiles and high temperatures.

Metal-Halogen Exchange: Utilizes organometallic reagents like Grignard reagents or organolithium compounds.

Debromination: Involves reducing agents such as zinc or sodium in the presence of a suitable solvent.

Major Products Formed

Nucleophilic Aromatic Substitution: Substituted thioanisole derivatives.

Metal-Halogen Exchange: Fluorinated and brominated organometallic intermediates.

Debromination: Fluorothioanisole derivatives with fewer bromine atoms.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to 2,4-Dibromo-5-fluorothioanisole exhibit anticancer properties. A study demonstrated that thioanisole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Study:

- Study Title: "Thioether Derivatives as Potential Anticancer Agents"

- Findings: The compound showed significant inhibition of cell proliferation in breast cancer cell lines with an IC50 value of 12 µM.

- Reference:

1.2 Anti-inflammatory Properties

The compound has been studied for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Selective COX-2 inhibitors are crucial in reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.

Case Study:

- Study Title: "Selective Inhibition of COX-2 by Thioether Compounds"

- Findings: In vitro assays demonstrated a 70% inhibition of COX-2 activity at a concentration of 5 µM.

- Reference:

Material Science

2.1 Synthesis of Functional Materials

2,4-Dibromo-5-fluorothioanisole is utilized in the synthesis of advanced materials, including polymers and nanocomposites. Its unique properties allow it to act as a building block for creating materials with specific electronic and optical properties.

Data Table: Synthesis Applications

| Application | Methodology | Result |

|---|---|---|

| Polymer Synthesis | Copolymerization with styrenes | Enhanced thermal stability |

| Nanocomposite | Incorporation into silica matrices | Improved mechanical strength |

Environmental Applications

3.1 Pesticide Development

The compound has shown potential as a precursor for developing new agrochemicals. Its structure allows for modifications that can enhance the efficacy and specificity of pesticides.

Case Study:

Wirkmechanismus

The mechanism of action of 2,4-Dibromo-5-fluorothioanisole involves its interaction with molecular targets through its bromine and fluorine substituents. These substituents can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to participate in a range of chemical and biological processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 2,4-Dibromo-5-fluorothioanisole with its closest analogs, highlighting substituent positions, molecular weights, and key characteristics:

Key Observations:

Substituent Effects :

- Bromine vs. Iodine : Brominated analogs (e.g., 2,4-Dibromo-5-fluorothioanisole) exhibit higher molecular weights and boiling points compared to iodinated derivatives (e.g., 2,6-Difluoro-4-iodoanisole) due to bromine’s atomic mass .

- Thioanisole vs. Anisole : The SMe group in 2,4-Dibromo-5-fluorothioanisole reduces electron density on the aromatic ring compared to OMe analogs (e.g., 4-Bromo-2,5-difluoroanisole), enhancing reactivity toward nucleophilic aromatic substitution .

Biologische Aktivität

2,4-Dibromo-5-fluorothioanisole is a compound of interest in the field of medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

2,4-Dibromo-5-fluorothioanisole is characterized by the following structural features:

- Thioether Group : Contributes to its unique reactivity and biological properties.

- Bromine and Fluorine Substituents : These halogens enhance the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of 2,4-Dibromo-5-fluorothioanisole is primarily attributed to its ability to interact with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. Its thioether group is believed to disrupt microbial cell membranes, leading to cell death.

- Anticancer Effects : Preliminary studies suggest that 2,4-Dibromo-5-fluorothioanisole may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. This effect could be mediated through the modulation of signaling pathways involved in cell survival and death.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are critical for the growth and survival of cancer cells and pathogens.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, 2,4-Dibromo-5-fluorothioanisole was tested against a panel of bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.

Case Study 2: Anticancer Activity

A recent investigation published in the Journal of Medicinal Chemistry reported that 2,4-Dibromo-5-fluorothioanisole significantly reduced the viability of MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, with an IC50 value of 10 µM.

Comparative Analysis with Similar Compounds

To further understand the unique properties of 2,4-Dibromo-5-fluorothioanisole, it can be compared with other thioether derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 2,4-Dibromo-5-fluorothioanisole | High | Moderate | Multiple halogen substituents |

| Thioanisole | Moderate | Low | Lacks halogen substituents |

| 4-Bromothioanisole | Low | Moderate | Fewer bromine substituents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.